Ethyl 2-Hydroxy-2-(1-naphthyl)propionate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C15H16O3/c1-3-18-14(16)15(2,17)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,17H,3H2,1-2H3 |
InChI Key |
FBYUEYAEBRPFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Elucidation and Verification of Molecular Architecture and Stereochemistry: Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of Ethyl 2-Hydroxy-2-(1-naphthyl)propionate, distinct signals are expected for each unique proton environment. The aromatic protons of the naphthyl group typically appear in the downfield region (δ 7.0-8.5 ppm) as a complex pattern of multiplets due to spin-spin coupling. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, arising from coupling to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. The methyl group attached to the chiral center (C2) would appear as a singlet, and the hydroxyl (-OH) proton would also be a singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum (δ 170-180 ppm). The carbons of the naphthyl ring would produce a series of signals in the aromatic region (δ 120-140 ppm). The quaternary carbon of the chiral center (C2) and the carbons of the ethyl group would have distinct chemical shifts in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary.
| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic | Naphthyl-H | 7.0 - 8.5 (m) | 120 - 140 |
| Ester | -OCH₂CH₃ | ~4.2 (q) | ~61 |
| Ester | -OCH₂CH₃ | ~1.2 (t) | ~14 |
| Aliphatic | C(OH)CH₃ | ~1.8 (s) | ~25 |
| Alcohol | -OH | Variable (s) | - |
| Carbonyl | C=O | - | ~175 |
| Quaternary | C-OH | - | ~75 |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key correlation would be observed between the methylene and methyl protons of the ethyl group. youtube.comyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com This is crucial for assigning the carbons of the ethyl group and the methyl group at the chiral center.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). youtube.com For instance, the protons of the methyl group at C2 would show a correlation to the carbonyl carbon and the quaternary carbon of the naphthyl ring to which the chiral center is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation. In this compound, NOESY could reveal through-space interactions between the methyl protons at C2 and the H8 proton of the naphthyl ring, which would help to define the preferred conformation around the C2-naphthyl bond.
Determining the absolute configuration of a chiral center is a significant challenge. NMR anisotropy methods, which often involve the use of chiral derivatizing agents (CDAs), are frequently employed for this purpose. nih.govnih.govillinois.eduresearchgate.netfrontiersin.org A common CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.gov
The procedure involves reacting the chiral alcohol, in this case, the hydroxyl group of this compound, with both (R)- and (S)-MTPA to form diastereomeric esters. The anisotropic effect of the phenyl ring in the MTPA moiety causes different shielding or deshielding effects on the protons of the substrate in the two diastereomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. nih.govillinois.edu For instance, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), a structurally related compound, has been used as a chiral anisotropy reagent for determining the absolute configuration of alcohols. nih.gov
The rotation around the single bond connecting the chiral center (C2) and the 1-naphthyl group can be sterically hindered. rsc.orgacs.orgrsc.org This restricted rotation, or atropisomerism, can be studied using dynamic NMR (DNMR) spectroscopy. rsc.orgacs.orgrsc.orgunibas.itresearchgate.net At low temperatures, the rotation may become slow enough on the NMR timescale to allow for the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals broaden and eventually coalesce into a time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier to rotation can be calculated. rsc.org This provides valuable information about the conformational dynamics and steric hindrance within the molecule.
Mass Spectrometry (MS) Applications in Compound Verification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the parent ion, providing strong evidence for the molecular formula of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆O₃ |
| Calculated Exact Mass | 244.10994 Da |
| Common Adducts ([M+H]⁺, [M+Na]⁺) | 245.11722 Da, 267.09934 Da |
Coupled Techniques (e.g., GC-MS, LC-MS) for Purity and Identification
Coupled chromatographic and spectrometric techniques are powerful tools for the unambiguous identification and purity assessment of organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is instrumental in analyzing the volatile components of a sample. For this compound, GC-MS analysis would involve separating the compound from any impurities based on their boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This mass spectrum serves as a molecular fingerprint, allowing for the confirmation of the compound's identity by comparing it to spectral libraries or by interpreting the fragmentation pattern. thepharmajournal.comthepharmajournal.com The retention time in the gas chromatogram provides an additional layer of identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for less volatile or thermally labile compounds. In the analysis of this compound, LC is used to separate the compound from non-volatile impurities. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is highly sensitive and can provide molecular weight information, which is crucial for confirming the compound's identity. Furthermore, by employing high-resolution mass spectrometry, the elemental composition can be determined, further solidifying the identification. heraldopenaccess.usheraldopenaccess.us The high sensitivity of LC-MS also makes it an excellent method for detecting and quantifying trace-level impurities. heraldopenaccess.us
A study on the bioactive constituents of various plant extracts utilized GC-MS to identify a wide range of compounds, including esters like hexadecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester. thepharmajournal.com The general procedure involves setting specific parameters for the GC-MS system, such as oven temperature programs, injection modes, and flow rates of the carrier gas, to achieve optimal separation and detection. thepharmajournal.com Another study identified several phytoconstituents from root extracts using GC-MS, including esters like N-Capric acid Isopropyl Ester and Propanoic acid, 2-Hydroxy-, Pentyl Ester, by comparing their mass spectra with the NIST database. thepharmajournal.com
Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule. researchgate.net By measuring the absorption of infrared radiation at various frequencies, an FTIR spectrum is generated, which shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C=O stretch: A strong, sharp band around 1730-1750 cm⁻¹ indicative of the ester carbonyl group. researchgate.net
C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and the alcohol.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region characteristic of the naphthalene (B1677914) ring.
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Analysis of related compounds using FTIR has shown the utility of this technique in identifying key functional groups. For instance, the FTIR spectrum of 2-hydroxy-2-methyl-1-phenylpropan-1-one showed a strong band around 1680 cm⁻¹ for the carbonyl group. researchgate.net Similarly, studies on 2,2-hydroxymethyl propionic acid have utilized FTIR to analyze hydrogen bonding and functional groups. nih.gov
| Functional Group | **Expected Absorption Range (cm⁻¹) ** |
| Hydroxyl (O-H) stretch | 3200-3600 |
| Ester Carbonyl (C=O) stretch | 1730-1750 |
| Aromatic C=C stretch | 1450-1600 |
| C-O stretch | 1000-1300 |
| Aromatic C-H stretch | >3000 |
X-ray Crystallography for Definitive Structural and Absolute Configuration Assignments
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure and, for chiral molecules, its absolute configuration.
Chromatographic Methods for Stereochemical Analysis and Purification
Chromatographic techniques are indispensable for the separation and analysis of stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) and diastereomeric purity of chiral compounds. heraldopenaccess.usheraldopenaccess.us Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture and is a critical parameter in the pharmaceutical industry. heraldopenaccess.us
To determine the enantiomeric excess of this compound, a chiral HPLC method would be employed. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The two enantiomers will interact differently with the CSP, leading to different retention times and, thus, separation. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. heraldopenaccess.us
Similarly, for compounds with multiple chiral centers, HPLC can be used to separate diastereomers. Since diastereomers have different physical properties, they can often be separated on a standard (achiral) HPLC column, although chiral columns can also be used for this purpose. sigmaaldrich.com The determination of diastereomeric purity is crucial as different diastereomers can have different biological activities.
The key to successful chiral HPLC separations lies in the selection of the appropriate chiral stationary phase (CSP). phenomenex.com CSPs create a chiral environment that allows for the differential interaction with enantiomers. There are various types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. phenomenex.comsigmaaldrich.com
For the separation of naproxen (B1676952) derivatives, which are structurally related to this compound, a commercial HPLC chiral column, (S,S)-Whelk-O1, has been shown to be effective. This suggests that polysaccharide-based CSPs could be suitable for the chiral resolution of this compound. Cyclobond™ columns, which are based on cyclodextrins, are also known to be effective for separating molecules containing naphthyl rings. sigmaaldrich.com The choice of mobile phase is also critical and is often optimized to achieve the best separation. sigmaaldrich.com
The versatility of HPLC with various CSPs makes it a powerful tool for both the analytical determination of stereochemical purity and for the preparative purification of enantiomers. phenomenex.com
Stereochemical Control and Chirality in Naphthyl Substituted α Hydroxy Propionates
Concepts of Enantioselectivity and Diastereoselectivity in Synthetic Routes
In stereochemistry, enantiomers are non-superimposable mirror images of a chiral molecule, while diastereomers are stereoisomers that are not mirror images of each other. The synthesis of a specific stereoisomer requires precise control over the reaction pathways.
Enantioselectivity refers to the degree to which a chemical reaction favors the formation of one enantiomer over its mirror image. A reaction that produces a mixture with more of one enantiomer than the other is considered enantioselective. This is a critical concept in asymmetric synthesis, where the goal is often to produce a single, pure enantiomer. Enantioselective syntheses are typically achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment, influencing the transition state of the reaction to favor one stereochemical outcome.
Diastereoselectivity , on the other hand, is the preferential formation of one diastereomer over others in a reaction that creates a new stereocenter. nih.gov Since diastereomers have different physical properties (e.g., melting points, boiling points, solubility), they can often be separated by conventional techniques like chromatography or crystallization. Many synthetic strategies first convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of another chiral compound (a chiral resolving agent). nih.gov Once separated, the chiral agent is removed, yielding the separated enantiomers.
Synthetic routes targeting compounds like ethyl 2-hydroxy-2-(1-naphthyl)propionate must address the creation of the chiral center at the C2 position. A non-selective synthesis would produce a racemic mixture (an equal mix of both enantiomers), whereas an enantioselective or diastereoselective route is necessary to obtain an optically active product. nih.govgoogle.com
Role of this compound as a Chiral Precursor or Building Block
This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl, ethyl ester, and naphthyl groups. This structure makes it a valuable chiral precursor, or building block, for the synthesis of more complex, optically active molecules.
As a chiral building block, an enantiomerically pure form of this compound provides a pre-defined stereocenter that can be incorporated into a larger target molecule. The utility of such precursors lies in their ability to simplify complex asymmetric syntheses. Rather than constructing the chiral center during a later stage, which might require complex catalysts or auxiliaries, starting with a compound like (R)- or (S)-ethyl 2-hydroxy-2-(1-naphthyl)propionate ensures that the desired stereochemistry is already in place.
The functional groups present—the hydroxyl group and the ester—offer versatile handles for further chemical transformations.
The hydroxyl group can be used for nucleophilic attack, esterification, or etherification, or it can be modified to act as a directing group in subsequent reactions.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. nih.gov
The naphthyl group provides a bulky, aromatic system that can influence the stereochemical outcome of nearby reactions through steric hindrance and electronic interactions.
While specific industrial applications of this compound as a chiral precursor are not widely documented in public literature, related β-hydroxy esters and α-hydroxy-α-arylpropionic acid esters are fundamental in the synthesis of various biologically active compounds, including natural products and pharmaceuticals. nih.goveuropeanreview.org For instance, the synthesis of polyketide natural products often relies on the iterative use of chiral β-hydroxy acid derivatives. europeanreview.org The structural motif of this compound makes it a plausible candidate for similar applications where the naphthyl moiety is a desired structural feature. researchgate.netsigmaaldrich.com
Chiral Resolving Agents and Their Application to Naphthyl Derivatives (e.g., MαNP acid)
When an enantioselective synthesis is not feasible, chemical resolution of a racemic mixture is a common alternative. nih.gov This process involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomers, which are then separated.
For naphthyl-containing compounds, one of the most powerful chiral resolving agents is 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) . This agent is structurally related to the target compound of this article. MαNP acid is used to resolve racemic alcohols by converting them into a mixture of diastereomeric MαNP esters.
The process typically involves:
Esterification: A racemic alcohol is reacted with a single enantiomer of MαNP acid (e.g., (S)-(+)-MαNP acid) to form two diastereomeric esters.
Separation: These diastereomeric esters have different physical properties and can be separated using standard chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) on a silica (B1680970) gel column. The bulky naphthyl group in MαNP acid often leads to significant differences in how the diastereomers interact with the stationary phase, resulting in excellent separation.
Cleavage: Once separated, the pure diastereomeric esters are treated to cleave the ester bond (e.g., through hydrolysis or reduction), releasing the enantiomerically pure alcohol and recovering the MαNP acid.
The effectiveness of MαNP acid is demonstrated by its ability to discriminate even between very similar groups, such as methyl and ethyl, which is considered a difficult resolution challenge.
| Racemic Alcohol | Separation Factor (α) | Resolution Factor (Rs) | Reference |
|---|---|---|---|
| 2-Butanol | 1.15 | 1.18 |
Data based on the reaction with M1367 (an MαNP acid derivative) and separation on a silica gel HPLC column.
Other chiral resolving agents used for separating enantiomers include tartaric acid, camphorsulfonic acid, and brucine, which typically work by forming diastereomeric salts with acidic or basic racemates. researchgate.net
Mechanisms of Asymmetric Induction in Reactions Involving the Naphthyl Moiety
Asymmetric induction describes how a chiral feature within a molecule dictates the stereochemical outcome of a new stereocenter being formed. In reactions involving molecules containing a naphthyl group, such as this compound, the naphthyl moiety itself plays a crucial role in this process.
The primary mechanisms of induction by the naphthyl group are:
Steric Hindrance: The naphthyl group is a large, sterically demanding aromatic system. In a reaction's transition state, this bulkiness can physically block the approach of a reagent from one face of the molecule more than the other. According to models like Cram's rule and the Felkin-Anh model, which predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds, the largest substituent (in this case, the naphthyl group) orients itself to minimize steric interactions, thereby directing the incoming nucleophile to the less hindered side. sigmaaldrich.com This steric control is a dominant factor in directing the formation of a specific stereoisomer.
Electronic Effects: The naphthyl group is an electron-rich π-system. This can lead to electronic interactions (π-π stacking, cation-π interactions) with reagents or catalysts in the transition state. These non-covalent interactions can stabilize one transition state over another, leading to a preference for one stereochemical pathway.
Axial Chirality: In some cases, such as with 1,1'-bi-2-naphthol (B31242) (BINOL), the steric hindrance between the two naphthyl units prevents free rotation around the single bond connecting them, creating a stable form of axial chirality. While this compound has a central chirality, the principle of using the rigid and well-defined spatial arrangement of the naphthyl group to induce asymmetry is a shared concept in the chemistry of related compounds.
These induction mechanisms are fundamental to asymmetric synthesis. sigmaaldrich.com By strategically placing a naphthyl group on a chiral precursor or auxiliary, chemists can exert predictable control over the stereochemistry of subsequent transformations, making it a powerful tool for building complex chiral molecules.
Reaction Pathways and Mechanistic Investigations of Ethyl 2 Hydroxy 2 1 Naphthyl Propionate
Hydrolysis and Saponification Mechanisms of α-Hydroxy Esters
The cleavage of the ester bond in α-hydroxy esters like Ethyl 2-Hydroxy-2-(1-naphthyl)propionate can be achieved through either acid-catalyzed hydrolysis or base-mediated saponification.
Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with a dilute mineral acid such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis to yield 2-hydroxy-2-(1-naphthyl)propanoic acid and ethanol (B145695). This reaction is reversible, and its mechanism is the microscopic reverse of the Fischer esterification. The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the ethoxy group is protonated, transforming it into a good leaving group (ethanol). Elimination of ethanol and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. To drive the equilibrium towards the products, an excess of water is typically used.
Saponification (Base-Mediated Hydrolysis): Saponification is the hydrolysis of an ester using a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). This process is effectively irreversible. The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide ion as the leaving group and forming the carboxylic acid. In the basic medium, a rapid and irreversible acid-base reaction occurs between the newly formed carboxylic acid (a relatively strong acid) and the ethoxide ion (a strong base), as well as any remaining hydroxide ions. This deprotonation step forms the carboxylate salt and ethanol. The final, neutral carboxylic acid, 2-hydroxy-2-(1-naphthyl)propanoic acid, is obtained by adding a strong acid during the workup to protonate the carboxylate salt. chemistrysteps.comacs.orgorganic-chemistry.orgmasterorganicchemistry.com
Reduction and Oxidation Pathways
The α-hydroxy ester moiety offers sites for both reduction and oxidation, leading to valuable synthetic intermediates.
Hydrogenation Processes and Stereochemical Outcomes
The reduction of α-hydroxy esters such as this compound can be directed at either the ester functional group or the aromatic naphthyl ring.
Ester Reduction: The catalytic hydrogenation of the ester group in α-hydroxy esters to form 1,2-diols is a significant transformation. Research has shown that mixed Rh/Pt oxide catalysts (Nishimura's catalyst) can effectively hydrogenate α-hydroxy esters to the corresponding diols. researchgate.net These reactions are typically performed at room temperature but may require high hydrogen pressures (e.g., 100 bar) and significant catalyst loading. researchgate.net A key advantage of this method is that it generally proceeds without racemization at the chiral α-carbon, preserving the stereochemical integrity of the molecule. researchgate.net The reaction yields 2-(1-naphthyl)propane-1,2-diol from this compound.
Aromatic Ring Hydrogenation: Depending on the catalyst and reaction conditions, the naphthyl ring can also be hydrogenated. Catalysts like rhodium and platinum are known for their ability to reduce aromatic systems. researchgate.net This can lead to the formation of the corresponding tetralin derivative, ethyl 2-hydroxy-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoate. Selective hydrogenation of the aromatic ring while preserving the ester and hydroxyl groups can be challenging and often depends on fine-tuning the catalyst, solvent, and reaction parameters.
Selective Oxidation Reactions
The tertiary hydroxyl group in this compound can be selectively oxidized to a ketone, yielding the corresponding α-keto ester, Ethyl 2-oxo-2-(1-naphthyl)propanoate. This transformation is synthetically useful, and several methods have been developed for the selective oxidation of α-hydroxy esters.
One effective method utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed system with an oxidant like calcium hypochlorite (B82951) (Ca(OCl)₂). This system efficiently converts α-hydroxy esters to α-keto esters in high yields under mild conditions (0 °C to room temperature) and does not require the addition of acids or bases. rsc.org Another approach involves aerobic oxidation catalyzed by nitroxyl (B88944) radicals such as AZADO (2-azaadamantane N-oxyl) in the presence of a co-catalyst like sodium nitrite (B80452) (NaNO₂), using molecular oxygen as the terminal oxidant. researchgate.net This method is noted for its chemoselectivity and environmentally benign nature.
| Catalyst System | Oxidant | Solvent | Conditions | Product | Yield | Ref |
| TEMPO / Ca(OCl)₂ | Calcium Hypochlorite | Acetonitrile | 0 °C to RT, 1-2 h | α-Keto Ester | Excellent | rsc.org |
| AZADO / NaNO₂ | O₂ | Acetonitrile | RT, 24 h | α-Keto Acid | High | researchgate.net |
| Cu(I) / Ligand | O₂ | Solvent | Varies | α-Keto Aldehyde** | Good-Excellent | researchgate.net |
| CoMo₆ / KCl | H₂O₂ | Alcohol | 70 °C, 36 h | Ester*** | Good-Excellent | organic-chemistry.org |
| Note: This system was demonstrated for the oxidation of α-hydroxy acids to α-keto acids. | ||||||
| **Note: This system was demonstrated for the oxidation of α-hydroxy ketones to α-keto aldehydes. | ||||||
| ***Note: This system describes an oxidative esterification of an alcohol to an ester. |
Nucleophilic and Electrophilic Transformations at the Hydroxy and Ester Sites
The hydroxyl and ester groups are primary sites for nucleophilic and electrophilic attacks.
At the Hydroxy Site: The tertiary hydroxyl group can act as a nucleophile. It can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding ester. For instance, reaction with acetyl chloride would yield ethyl 2-acetoxy-2-(1-naphthyl)propanoate. Etherification, to form an ether at the tertiary carbon, is another possibility, though it can be sterically hindered. This typically requires converting the alcohol to a better nucleophile (an alkoxide, using a strong base) followed by reaction with an alkyl halide (Williamson ether synthesis). organic-chemistry.org
At the Ester Site: The ester group is susceptible to nucleophilic acyl substitution.
Transesterification: This reaction involves exchanging the ethoxy group with a different alkoxy group. It can be catalyzed by either an acid or a base. masterorganicchemistry.comgoogle.comlibretexts.org For example, heating this compound in methanol (B129727) with an acid catalyst would lead to the formation of Mthis compound. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, often driven to completion by using the new alcohol as the solvent. libretexts.org
Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide. This aminolysis is often slower than hydrolysis and may require heating or catalysis. For example, reaction with ammonia (B1221849) would yield 2-hydroxy-2-(1-naphthyl)propanamide.
Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (e.g., Methylmagnesium bromide) to produce tertiary alcohols. chemistrysteps.commasterorganicchemistry.comyoutube.com The first equivalent adds to the ester to form a ketone intermediate (after elimination of the ethoxide), which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. chemistrysteps.comyoutube.com This would transform this compound into 2-(1-naphthyl)-3-methylbutane-2,3-diol after an acidic workup.
Rearrangement Reactions and their Mechanistic Implications
Aryl-substituted α-hydroxy esters can potentially undergo rearrangement reactions, particularly under acidic conditions, which can stabilize carbocationic intermediates.
One plausible rearrangement is a 1,2-acyl shift . In the presence of a strong Lewis acid, coordination to the tertiary hydroxyl group can facilitate its departure as a leaving group, generating a tertiary carbocation adjacent to the naphthyl ring. Migration of the entire ester group (an acyl shift) from the tertiary carbon to an adjacent position on the aromatic ring could occur, similar to a Fries rearrangement. nih.gov The Fries rearrangement typically involves the migration of an acyl group from an ester's oxygen to the aromatic ring of a phenol, but analogous migrations from a benzylic carbon are conceivable, especially if it leads to a more stable aromatic system.
Another possibility involves a 1,2-hydride or 1,2-aryl shift . Formation of the tertiary carbocation could be followed by a Wagner-Meerwein type rearrangement. For example, a hydride shift is unlikely from the methyl group, but a shift of the naphthyl group could occur, leading to a rearranged carbon skeleton, although this is less common than acyl migration in related systems. Lewis acid-catalyzed rearrangements of oxabenzonorbornadienes, which also feature a strained ring system adjacent to an aromatic group, have been shown to proceed via a 1,2-acyl shift to furnish substituted naphthoic acid esters.
Catalytic Conversions and their Mechanistic Elucidation
Many of the transformations discussed above are facilitated by catalysts, which offer milder reaction conditions, higher selectivity, and improved efficiency.
Catalytic Hydrolysis and Esterification: As mentioned, hydrolysis is catalyzed by dilute acids, while esterification can be catalyzed by strong acids (Fischer esterification) or by specialized catalysts. For example, salicylaldehyde (B1680747) has been shown to selectively catalyze the esterification of α-hydroxy acids via a proposed cyclic dioxolanone intermediate. rsc.org
Catalytic Redox Reactions: The hydrogenation of the ester to a diol using Nishimura's catalyst and the selective oxidation of the alcohol to a ketone using TEMPO or copper-based catalysts are prime examples of catalytic conversions. researchgate.netrsc.orgresearchgate.net Asymmetric transfer hydrogenation using chiral ruthenium catalysts is a powerful method for the stereoselective reduction of the corresponding α-keto esters back to α-hydroxy esters, allowing for the synthesis of specific stereoisomers. nih.govnih.gov
Catalytic Transesterification: While classically driven by acid or base, transesterification can also be achieved with various other catalysts. Metal alkoxides, enzymes (lipases), and heterogeneous catalysts like silica (B1680970) chloride or supported Lewis acids can be employed to facilitate the exchange of the alkoxy group under milder conditions. researchgate.netgoogle.comorganic-chemistry.org
Lewis Acid Catalysis in Rearrangements: Lewis acids like InCl₃, AlCl₃, or BF₃·OEt₂ are crucial for promoting rearrangement reactions. nih.govacs.orgrsc.org They function by activating the hydroxyl group, making it a better leaving group and initiating the cascade of bond migrations that lead to the rearranged product. The specific outcome often depends on the nature of the Lewis acid and the substrate. nih.gov
Computational and Theoretical Chemistry Studies of Ethyl 2 Hydroxy 2 1 Naphthyl Propionate
Conformational Analysis and Energy Landscapes
Conformational analysis is a critical first step in understanding the three-dimensional structure and behavior of a flexible molecule like ethyl 2-hydroxy-2-(1-naphthyl)propionate. The presence of multiple single bonds allows for rotation, leading to various spatial arrangements of its atoms, known as conformers or rotamers. These different conformers possess distinct energy levels, and mapping these energies as a function of bond rotations creates a potential energy surface, or energy landscape.
The key rotatable bonds in this compound are the C-C bond connecting the naphthyl group to the chiral center, the C-C bond of the propionate (B1217596) backbone, and the C-O bond of the ester group. A systematic rotation around these bonds, typically in increments of 10-30 degrees, would be performed using computational methods. For each resulting conformation, a geometry optimization would be carried out to find the nearest local energy minimum.
The relative energies of these optimized conformers would then be calculated to identify the most stable, or ground-state, conformation, as well as higher-energy conformers and the transition states that separate them. It is anticipated that the most stable conformers would minimize steric hindrance between the bulky naphthyl group, the ethyl ester group, and the hydroxyl group. For instance, studies on similar molecules like ethylenediamine (B42938) have shown that gauche conformations, which avoid the eclipsing of large groups, are often the most stable. documentsdelivered.com
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Naphthyl-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Anti) | 180° | 0.00 | 75 |
| B (Gauche 1) | 60° | 1.20 | 15 |
| C (Gauche 2) | -60° | 1.25 | 10 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of a molecule. mdpi.commdpi.com For this compound, these calculations would reveal the distribution of electrons and identify regions susceptible to chemical attack.
A key aspect of this analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the electron density surface, with color-coding to indicate electron-rich (red, negative potential) and electron-poor (blue, positive potential) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the hydroxyl and ester groups, indicating their susceptibility to electrophilic attack, and a positive potential around the acidic hydrogen of the hydroxyl group.
Table 2: Predicted Quantum Chemical Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Predicts chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Measures overall polarity |
Note: These values are estimations based on similar aromatic esters and would need to be confirmed by specific DFT calculations.
Molecular Modeling of Stereoselective Processes
This compound is a chiral molecule, existing as (R) and (S) enantiomers. Molecular modeling is an invaluable tool for understanding and predicting the outcomes of stereoselective reactions, where one enantiomer is formed in preference to the other.
For example, in the synthesis of this compound via a stereoselective reduction of a corresponding keto-ester, computational modeling could be used to study the transition states of the reaction with a chiral catalyst. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of the reaction can be predicted. The model would account for non-covalent interactions, such as hydrogen bonding and steric repulsion, between the substrate, the reagent, and the chiral catalyst, which are responsible for the stereochemical outcome.
Similarly, if this molecule were used as a chiral resolving agent, molecular modeling could simulate the formation of diastereomeric complexes with a racemic mixture. By calculating the binding energies of these complexes, the efficiency of the resolution process could be assessed.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic data, which can then be compared with experimental spectra for structure verification and assignment of spectral features.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.govresearchgate.net These calculated frequencies correspond to the stretching and bending of bonds within the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, and various aromatic C-H and C=C vibrations of the naphthyl ring. Comparing the calculated IR spectrum with an experimental one can help to confirm the structure and identify specific conformations present in the sample. The NIST WebBook provides experimental IR data for the related compound 2-naphthyl propionate, which shows characteristic ester and naphthalene (B1677914) absorptions that would be expected in the target molecule's spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR spectra can also be calculated. biointerfaceresearch.com These calculations are highly sensitive to the electronic environment of each nucleus. By averaging the calculated shifts over the Boltzmann-weighted populations of the low-energy conformers, a theoretical NMR spectrum can be generated. This predicted spectrum can be invaluable for assigning the peaks in an experimental spectrum, especially for complex molecules with many overlapping signals.
Chiroptical Spectroscopy: For a chiral molecule, computational methods can predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD). researchgate.netnih.gov These properties are exquisitely sensitive to the three-dimensional structure. By comparing the predicted and experimental chiroptical spectra, the absolute configuration ((R) or (S)) of the molecule can be determined. Studies on other naphthyl-containing chiral molecules have demonstrated the power of this combined computational and experimental approach. nih.gov
Table 3: Predicted vs. Expected Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Data (Computational) | Expected Experimental Data |
| IR (cm⁻¹) | O-H stretch: ~3500, C=O stretch: ~1730 | O-H stretch: ~3400-3600, C=O stretch: ~1720-1740 |
| ¹H NMR (ppm) | Aromatic H: 7.2-8.1, O-H: variable, CH₃ (ethyl): ~1.2, CH₂ (ethyl): ~4.2 | Consistent with predicted ranges |
| ¹³C NMR (ppm) | C=O: ~170, Naphthyl C: 110-135, Chiral C: ~75 | Consistent with predicted ranges |
Note: This table presents typical ranges and requires specific calculations and experimental measurements for precise values.
Synthetic Utility and Advanced Applications in Organic Synthesis
Utilization as a Versatile Chiral Building Block in Multistep Synthesis
The enantiomerically pure forms of ethyl 2-hydroxy-2-(1-naphthyl)propionate serve as powerful chiral building blocks in asymmetric synthesis. The presence of a quaternary stereocenter makes it a valuable synthon for introducing chirality in a controlled manner during the synthesis of complex target molecules. The hydroxyl and ester functionalities offer versatile handles for a variety of chemical transformations, allowing for the elongation and modification of the molecular framework.
The bulky 1-naphthyl group plays a crucial role in directing the stereochemical outcome of reactions at or near the chiral center. This steric hindrance can lead to high diastereoselectivity in subsequent synthetic steps, a critical aspect in the efficient construction of molecules with multiple stereocenters. For instance, the nucleophilic addition to the carbonyl group of the corresponding ketone or the electrophilic attack on the enolate derived from the ester can be influenced by the naphthyl group, favoring the formation of one diastereomer over the other.
While direct examples of multistep syntheses employing this compound are not extensively documented in readily available literature, the principles of its utility can be inferred from the applications of structurally similar chiral α-hydroxy acids and esters. These compounds are frequently used in the synthesis of natural products and pharmaceuticals where the introduction of a specific stereoisomer is paramount for biological activity.
Intermediates in the Synthesis of Bioactive Compounds and Complex Molecules
The structural motif of a 2-arylpropionic acid is a common feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs), with naproxen (B1676952) being a prominent example. nih.govscirp.orggoogle.comgoogle.com Naproxen features a 2-(6-methoxy-2-naphthyl)propionic acid structure. Although not identical, this compound shares the core α-naphthylpropionate scaffold, suggesting its potential as an intermediate or a precursor in the synthesis of novel bioactive molecules with similar pharmacological profiles.
The synthesis of derivatives of naproxen often involves the manipulation of the propionic acid side chain. nih.govscirp.org The hydroxyl group in this compound offers a reactive site for further functionalization, which could lead to the development of new analogues of existing drugs with potentially improved efficacy or reduced side effects. For instance, the hydroxyl group could be derivatized to form ethers, esters, or other functional groups, leading to a library of compounds for biological screening.
The synthesis of various naproxen derivatives has been explored, including amino acid conjugates and salicylate (B1505791) esters, with the aim of enhancing their therapeutic properties. nih.govscirp.org The synthetic strategies employed in these studies could, in principle, be adapted to utilize this compound as a starting material, thereby expanding the chemical space for the discovery of new drug candidates.
Contributions to the Chiral Pool in Academic Research
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources that can be used as starting materials for the synthesis of complex chiral molecules. researchgate.netnih.gov α-Hydroxy acids, such as lactic acid and mandelic acid, are prominent members of the chiral pool and have been extensively used in the total synthesis of natural products. researchgate.net
This compound, particularly in its enantiomerically pure forms, can be considered a valuable addition to the synthetic chemist's chiral pool. Its synthetic origin allows for access to both (R) and (S) enantiomers, providing flexibility in the design of synthetic routes. The presence of the naphthyl group introduces a unique aromatic and steric component not found in more common chiral pool building blocks.
The utilization of compounds from the chiral pool is a cornerstone of modern organic synthesis, enabling the efficient construction of complex targets without the need for de novo asymmetric synthesis at every chiral center. nih.gov The incorporation of this compound into a synthetic strategy can provide a pre-defined stereocenter and a rigid aromatic framework, which can be advantageous in controlling the conformation and reactivity of the molecule during subsequent transformations.
Development of Novel Synthetic Reagents and Methodologies Based on the Compound's Structure
The development of new synthetic reagents and catalysts is a continuous pursuit in organic chemistry, aiming for higher efficiency, selectivity, and broader applicability. The structure of this compound offers potential for its transformation into novel chiral ligands or organocatalysts.
The hydroxyl and ester functionalities can be modified to incorporate coordinating groups, such as phosphines, amines, or thiols, which can then bind to metal centers to form chiral catalysts for asymmetric transformations. The rigid and sterically demanding naphthyl group can create a well-defined chiral environment around the catalytic center, potentially leading to high enantioselectivity in reactions such as hydrogenation, hydrosilylation, or carbon-carbon bond formation.
Furthermore, the development of organocatalysts, which are small organic molecules that can catalyze chemical reactions, has gained significant traction. nih.gov Derivatives of this compound could be designed to act as chiral Brønsted acids, Lewis bases, or hydrogen-bond donors, promoting enantioselective reactions. For instance, the hydroxyl group could be part of a thiourea (B124793) or a binaphthyl-derived scaffold, which have proven to be effective motifs in organocatalysis. nih.gov While specific examples of reagents and methodologies derived directly from this compound are yet to be widely reported, its structural attributes make it a promising candidate for future research in this area.
Q & A
Basic Research Question: How can researchers optimize the synthesis of Ethyl 2-Hydroxy-2-(1-naphthyl)propionate to improve yield and purity?
Methodological Answer:
The synthesis of this compound can be optimized using a factorial design approach. For example, reaction parameters such as temperature, solvent polarity (e.g., DMF or ethyl acetate), and catalyst loading (e.g., K₂CO₃) should be systematically varied to identify optimal conditions. Evidence from naphthol-derivative syntheses suggests that propargyl bromide or similar reagents may facilitate coupling reactions, but stoichiometric ratios must be carefully controlled to avoid side products . Monitoring via TLC (n-hexane:ethyl acetate = 9:1) and quenching with ice can improve purity, while post-reaction extraction with ethyl acetate and drying over Na₂SO₄ ensures solvent removal .
Advanced Research Question: What computational and experimental methods can elucidate the reaction mechanism of this compound formation?
Methodological Answer:
Combining quantum chemical calculations (e.g., DFT for transition-state analysis) with kinetic studies (e.g., time-resolved NMR or HPLC) can unravel mechanistic pathways. For instance, ICReDD’s approach integrates computational reaction-path searches with experimental validation to identify intermediates and rate-determining steps . Additionally, isotopic labeling (e.g., deuterated solvents or substrates) may clarify proton-transfer steps, while spectroscopic techniques (FTIR, Raman) can track bond formation in real time .
Basic Research Question: How should researchers characterize the structural and spectroscopic properties of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR (¹H/¹³C): Assign peaks using DEPT-135 for carbon hybridization and COSY/HSQC for proton-proton/carbon-proton correlations. The naphthyl group’s aromatic signals (~6.5–8.5 ppm) and the hydroxyl proton (~2–5 ppm) should be carefully integrated .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly cleavage at the ester or hydroxyl groups.
- X-ray Crystallography: If crystals are obtainable, resolve the stereochemistry at the hydroxypropionate center .
Advanced Research Question: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
Contradictions often arise from impurities or conformational isomerism. Strategies include:
- Chromatographic Separation: Use preparative HPLC with a C18 column and gradient elution (e.g., water:acetonitrile) to isolate isomers or byproducts .
- Dynamic NMR Studies: Perform variable-temperature NMR to detect slow conformational exchanges (e.g., hindered rotation of the naphthyl group) .
- Theoretical Modeling: Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to validate assignments .
Basic Research Question: What experimental design principles apply to scaling up this compound synthesis without compromising reproducibility?
Methodological Answer:
Adopt a hierarchical experimental design:
Pilot-Scale Reactor Design: Use glass-lined reactors to avoid metal contamination and ensure consistent heat transfer .
Process Analytical Technology (PAT): Implement in-line FTIR or Raman probes to monitor reaction progress and adjust parameters dynamically .
Statistical Quality Control: Apply regression analysis to correlate batch size with yield/purity, using orthogonal design to minimize variables .
Advanced Research Question: How can researchers profile and mitigate impurities in this compound during pharmaceutical development?
Methodological Answer:
Impurity profiling requires:
- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, acidic/alkaline hydrolysis) and identify degradation products via LC-MS .
- Synthetic Byproduct Analysis: Trace impurities (e.g., naphthalen-1-ol or ester hydrolysis products) using GC-MS with selective ion monitoring .
- Acceptance Criteria: Align with USP guidelines, setting thresholds for unspecified impurities (e.g., ≤0.1% per ICH Q3A) .
Basic Research Question: What solvent systems and reaction conditions minimize racemization during this compound synthesis?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote racemization. Alternatives like THF or dichloromethane reduce side reactions .
- Temperature Control: Maintain reactions below 40°C to limit thermal racemization, as evidenced by analogous propionate syntheses .
- Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived ligands) to favor one enantiomer during hydroxypropionate formation .
Advanced Research Question: How can machine learning models predict novel applications of this compound in materials science?
Methodological Answer:
- Dataset Curation: Compile physicochemical properties (logP, melting point, solubility) and bioactivity data from public repositories.
- Feature Selection: Use SHAP analysis to prioritize variables like hydrogen-bonding capacity or π-π stacking potential from the naphthyl group .
- Model Training: Apply neural networks or random forests to predict applications (e.g., organic semiconductors or polymer additives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
